2,3-Difluoronaphthalene
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Overview
Description
2,3-Difluoronaphthalene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-difluoronaphthalene involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction is carried out in a flow reactor at temperatures ranging from 550 to 650°C. The process involves the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition to styrene, forming 1,1-difluoro-2-phenylcyclopropane. This intermediate rearranges to 2-fluoroindene, which, upon further reaction with difluorocarbene and subsequent aromatization, yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Lithiation Reactions: The compound can be selectively lithiated using butyllithium (BuLi), allowing for further functionalization.
Nitration and Bromination: Nitration predominantly yields 6,7-difluoro-1-nitronaphthalene, while bromination produces 1-bromo-6,7-difluoronaphthalene.
Common Reagents and Conditions:
Lithiation: Butyllithium (BuLi) is commonly used for lithiation reactions.
Nitration: Nitric acid (HNO₃) is used for nitration.
Bromination: Bromine (Br₂) is used for bromination.
Major Products:
Substituted Difluoronaphthalenes: Various substituted derivatives, such as 1-methyl-, 1-acetyl-, and 1-carboxyl-2,3-difluoronaphthalenes, can be synthesized.
Scientific Research Applications
2,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2,3-difluoronaphthalene exerts its effects is primarily through its participation in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2,3-Difluorotoluene
- 2,3-Difluorobenzene
- 2,3-Difluorophenol
Comparison: Compared to other difluorinated aromatic compounds, 2,3-difluoronaphthalene is unique due to its naphthalene core, which provides additional stability and reactivity. Its distinct structure allows for the synthesis of a wide range of functionalized derivatives, making it a versatile compound in various chemical applications .
Properties
Molecular Formula |
C10H6F2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI Key |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)F |
Origin of Product |
United States |
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